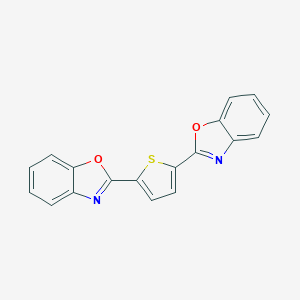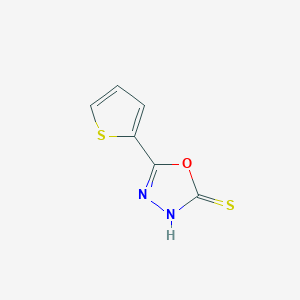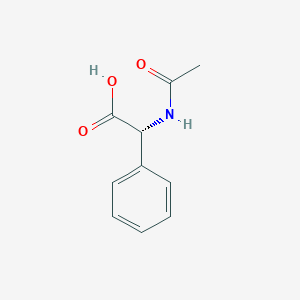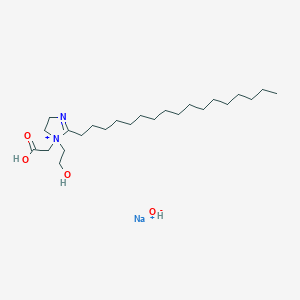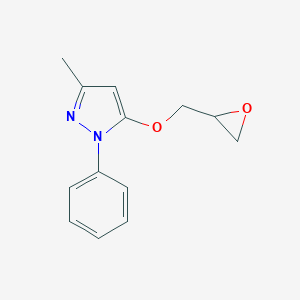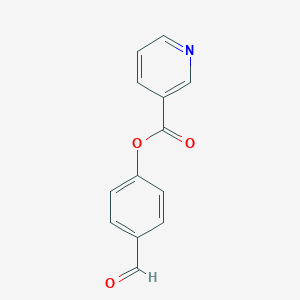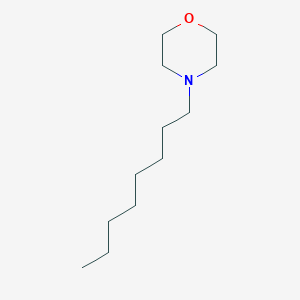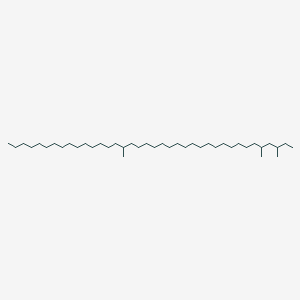
3,5,23-Trimethyloctatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,23-Trimethyloctatriacontane (TMO) is a hydrocarbon compound that belongs to the class of alkanes. It is also known as hentriacontane and has a chemical formula of C31H64. TMO is a long-chain hydrocarbon that is commonly found in natural waxes, such as beeswax and plant waxes. TMO has been the focus of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of TMO is not fully understood, but it is believed to act as a lubricant and emollient, reducing friction and improving the skin's moisture retention. TMO has also been found to have antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Effets Biochimiques Et Physiologiques
TMO has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the growth of cancer cells and reduce inflammation. TMO has also been found to have antimicrobial properties, making it a potential ingredient in topical antimicrobial products.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMO in lab experiments is its availability and low cost. TMO is a naturally occurring compound that can be easily synthesized from natural waxes. However, one limitation of using TMO in lab experiments is its low solubility in water, which may limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for research on TMO. One area of research is the development of TMO-based drug delivery systems. TMO has been found to have excellent penetration properties, making it a potential candidate for delivering drugs to target cells. Another area of research is the use of TMO in material science. TMO has been found to have excellent lubricating properties, making it a potential candidate for use in industrial lubricants. Finally, further studies are needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Conclusion:
In conclusion, TMO is a unique hydrocarbon compound that has been extensively studied for its potential applications in various fields. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent and its antimicrobial and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Méthodes De Synthèse
TMO can be synthesized using various methods, including the catalytic hydrogenation of natural waxes, such as beeswax or plant waxes. The process involves the use of a catalyst, such as palladium or platinum, to convert the unsaturated hydrocarbons in the wax into saturated hydrocarbons, including TMO. The purity of TMO can be increased through various purification techniques, such as fractional distillation.
Applications De Recherche Scientifique
TMO has been extensively studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and material science. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and cell membranes.
Propriétés
Numéro CAS |
13897-16-0 |
|---|---|
Nom du produit |
3,5,23-Trimethyloctatriacontane |
Formule moléculaire |
C41H84 |
Poids moléculaire |
577.1 g/mol |
Nom IUPAC |
3,5,23-trimethyloctatriacontane |
InChI |
InChI=1S/C41H84/c1-6-8-9-10-11-12-13-17-20-23-26-29-32-35-40(4)36-33-30-27-24-21-18-15-14-16-19-22-25-28-31-34-37-41(5)38-39(3)7-2/h39-41H,6-38H2,1-5H3 |
Clé InChI |
KEHAAECHOWOSPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Synonymes |
3,5,23-Trimethyloctatriacontane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



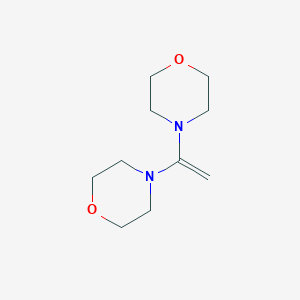
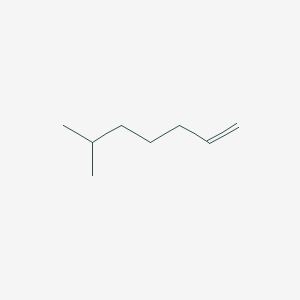
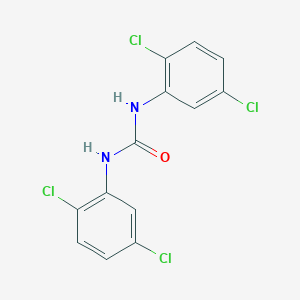
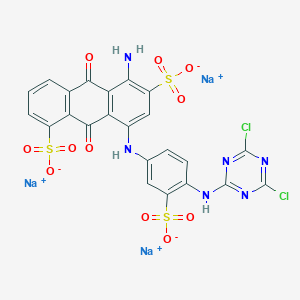
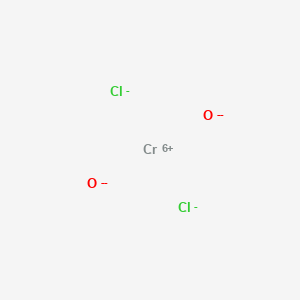
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
